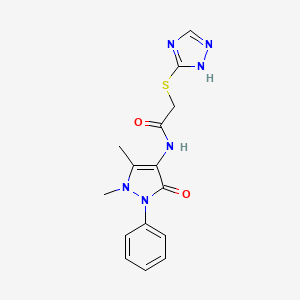![molecular formula C16H15N5O3S2 B5545172 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multi-step chemical reactions, including the formation of 1,2,4-triazole and benzothiazole moieties. For instance, compounds with structural similarities have been synthesized through reactions that involve intermediate steps such as the reaction of chloroacetylamino derivatives with benzothiazole-thioles in the presence of potassium carbonate (Turan-Zitouni et al., 2004). These methods often rely on the formation of thioxo-triazolyl and benzothiazolyl scaffolds, suggesting similar synthetic strategies could be applied for the target compound.
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using techniques like single-crystal X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule. For example, derivatives of the target compound have been structurally characterized to elucidate their crystalline forms and molecular conformations, showcasing the importance of structural determination in understanding compound properties (叶姣 et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloaddition and substitution reactions, which are pivotal in modifying their structural frameworks for potential applications. The reactivity often hinges on the triazole and benzothiazole groups, enabling the synthesis of diverse derivatives with altered chemical properties (Kariuki et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. Although specific data for the target compound may not be readily available, similar compounds have been studied for their thermal behaviors and solubility profiles, which are essential for their processing and application in various fields (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applicability of these compounds. Studies on related compounds have explored their antimicrobial, antifungal, and antibacterial activities, showcasing the broad spectrum of chemical properties and potential utility of these molecules (Asemin et al., 2014).
科学的研究の応用
UV Protection and Antimicrobial Properties
The compound's derivatives show potential in enhancing UV protection and antimicrobial properties of cotton fabrics. These derivatives are created through a series of chemical reactions and have been applied to cotton, resulting in improved dyeability and functional advantages like UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Synthesis Techniques
Novel synthesis methods involving the compound's derivatives have been explored. These methods, such as microwave-assisted synthesis, offer improved yields and shorter reaction times, demonstrating the compound's versatility in chemical synthesis (Faty, Youssef, & Youssef, 2011).
Molecular Interaction Studies
The compound's derivatives have been studied in terms of their molecular interactions, particularly in different solvents. This research provides insights into the thermo-acoustical parameters and how solvent and structural modifications affect these properties (Godhani, Mulani, & Mehta, 2019).
Anticancer Activity
Several studies have explored the anticancer potential of the compound's derivatives. These studies have synthesized new compounds and evaluated their in vitro anticancer activity, revealing some promising results against various cancer cell lines (Havrylyuk et al., 2010), (Osmaniye et al., 2018).
Anticonvulsant Activity
Research into the anticonvulsant activity of derivatives shows significant potential. Specific derivatives have demonstrated potent effects in various tests, suggesting their applicability in treating seizures and related conditions (Liu et al., 2016).
Antimicrobial Activity
Compounds derived from the core structure have been synthesized and tested for their antimicrobial properties. These studies include evaluating the compounds' efficacy against different strains of bacteria and fungi, with some showing promising activity (Asemin et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives of the compound have been synthesized and tested for their ability to inhibit corrosion, particularly in steel. These studies provide valuable insights into the compound's applications in industrial settings (Hu et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-9(14(22)18-15-17-5-6-25-15)26-16-20-19-13(21(16)2)10-3-4-11-12(7-10)24-8-23-11/h3-7,9H,8H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOXCLPPVXGUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)
![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)